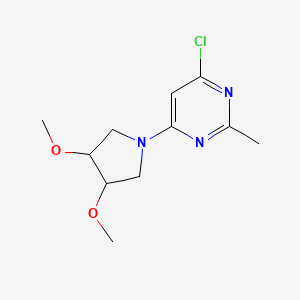

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a chlorinated pyrimidine core, a methyl group at the 2-position, and a 3,4-dimethoxypyrrolidin-1-yl substituent at the 6-position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets or serve as electron-transport layers in optoelectronic devices .

Propriétés

IUPAC Name |

4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-7-13-10(12)4-11(14-7)15-5-8(16-2)9(6-15)17-3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRLYXBZSTZGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compound 17 also exhibited promising cytotoxic effects against HePG2 and PACA2 cells.

Mode of Action

The molecular docking study revealed that compounds 14a and 17 have promising binding affinities against Bcl2 anti-apoptotic protein. Additionally, at the gene expression level, compounds 14a, 14b, and 18b up-regulated P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while decreasing Bcl2 activity in MCF7 cells. Compounds 16b and 18b induced apoptotic death in MCF7 cells, and 14a caused cell cycle arrest at the G1/S phase.

Action Environment

Environmental factors, such as pH, temperature, and cellular context, may influence the compound’s efficacy and stability. Specific details regarding the action environment remain to be explored.

Analyse Biochimique

Biochemical Properties

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with Bcl2 anti-apoptotic protein, showing promising binding affinities. This interaction is crucial as it can influence the apoptotic pathways in cells, potentially leading to cell death in cancerous cells. Additionally, the compound has been shown to up-regulate genes such as P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells.

Cellular Effects

The effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine on various cell types and cellular processes are profound. In cancer cells, particularly MCF7, HePG2, and PACA2, the compound has demonstrated cytotoxic effects. It induces apoptosis by increasing the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2. This leads to cell cycle arrest at the G1/S phase and promotes apoptotic death in cancer cells. Furthermore, the compound has been shown to increase the percentage of fragmented DNA in treated cells, indicating its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine exerts its effects through several mechanisms. It binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis. The compound also influences gene expression by up-regulating pro-apoptotic genes such as P53 and BAX, and down-regulating anti-apoptotic genes like Bcl2. These changes in gene expression lead to the activation of apoptotic pathways, resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its cytotoxic effects over extended periods

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound has shown significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body.

Transport and Distribution

Within cells and tissues, 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its efficacy and potency.

Activité Biologique

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is characterized by a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety. The molecular formula is with a molecular weight of approximately 273.73 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine exhibit notable antimicrobial properties. A study demonstrated that derivatives with pyrrolidine substitutions effectively inhibit the growth of various clinically relevant microorganisms. This suggests potential applications in treating infections caused by resistant strains .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine has been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is a target for several anticancer and antimicrobial drugs .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against both breast and cervical cancer cells. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against a range of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. The incorporation of the pyrrolidine moiety enhances the compound's ability to penetrate microbial membranes, thus increasing its efficacy against resistant strains.

Anticancer Properties

Studies have suggested that pyrimidine derivatives can inhibit tumor growth and metastasis. The specific compound has been noted for its potential in targeting cancer cell lines, possibly through mechanisms involving the inhibition of specific kinases or other cellular pathways critical for cancer cell survival. This opens avenues for further exploration in cancer therapeutics.

Neurological Applications

The structural features of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine suggest potential applications in treating neurological disorders. Pyrrolidine-containing compounds are often investigated for their effects on neurotransmitter systems, particularly in modulating GABAergic and dopaminergic pathways. This could lead to developments in treatments for conditions such as anxiety disorders or schizophrenia.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar compounds, which could be beneficial in treating chronic inflammatory diseases. The modulation of inflammatory cytokines and pathways by this compound may provide a novel approach to managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Herbicidal Activity

Compounds with similar structures have been evaluated for their herbicidal properties, providing a potential application in agricultural science. The ability of 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine to inhibit specific enzymes involved in plant growth could lead to its development as a new herbicide, offering an alternative to existing chemical agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains with minimal cytotoxicity to human cells. |

| Study B | Anticancer Properties | Showed significant inhibition of tumor growth in vitro and in vivo models; mechanism involves apoptosis induction. |

| Study C | Neurological Effects | Identified modulation of GABA receptors leading to anxiolytic effects in animal models. |

| Study D | Herbicidal Activity | Exhibited selective inhibition of weed species while sparing crop plants; potential for reduced environmental impact compared to traditional herbicides. |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

The following table highlights structural analogs and their key features:

Key Observations :

- Core Structure : The pyrimidine core in the target compound distinguishes it from triazine-based herbicides like procyazine. Triazines are less electron-deficient, favoring agrochemical applications, whereas pyrimidines are more versatile in medicinal and materials chemistry .

- Substituent Effects: The 3,4-dimethoxypyrrolidine group in the target compound may enhance solubility compared to non-polar substituents (e.g., phenyl groups in B4PyMPM). However, B4PyMPM’s extended π-conjugation enables superior charge transport in OLEDs .

- Positional Isomerism: The compound in features a fused pyrrolopyrimidine system, which alters electronic properties and binding affinity compared to non-fused pyrimidines .

Application-Based Comparisons

- Electron-Transport Materials (OLEDs) : B4PyMPM achieves a high external quantum efficiency (EQE) of 44.3% due to its planar, conjugated structure, which the target compound’s dimethoxypyrrolidine group may disrupt .

- Agrochemicals: Procyazine’s triazine core and cyclopropylamino group enable herbicidal activity via photosynthesis inhibition, a mechanism less common in pyrimidines .

- Medicinal Chemistry : Pyrrolidinyl and piperidinyl substituents (e.g., ) are common in kinase inhibitors, suggesting the target compound could be explored for similar bioactivity .

Méthodes De Préparation

Synthesis of 4,6-Dichloropyrimidine Intermediate

A key intermediate in the preparation is 4,6-dichloropyrimidine , which can be synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride in the presence of anhydrous organic amines. This method offers high yield and purity with environmental and cost benefits.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-chloro-6-methoxypyrimidine, POCl3, DMF | React 4-chloro-6-methoxypyrimidine with phosphorus oxychloride and dry dimethylformamide at 80-85°C for 7 hours | Formation of 4,6-dichloropyrimidine intermediate |

| 2 | Reduced pressure distillation | Remove excess POCl3 by vacuum distillation at 85°C | Purification of reaction mixture |

| 3 | Quenching in ice-water mixture | Cool to 60-80°C, then add dropwise to ice-water mixture, extract with organic solvent | Precipitation and isolation of product |

| 4 | Crystallization | Concentrate organic phase, cool to crystallize | High purity 4,6-dichloropyrimidine crystals |

- Yield: 95.6%

- Purity: 99.6%

- Physical form: Pale yellow needle-like crystals

This method reduces hazardous by-products and environmental burden while increasing the utilization ratio of the intermediate in subsequent synthesis steps.

Preparation of 2-Chloro-4,6-dimethoxypyrimidine (Related Pyrimidine Intermediate)

Another related approach involves preparing 2-chloro-4,6-dimethoxypyrimidine through a multi-step process including salifying, cyanamide, and condensation reactions. This method is relevant for preparing methoxy-substituted pyrimidines, which can be further modified to introduce the 3,4-dimethoxypyrrolidin-1-yl group.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| A. Salt forming | Malononitrile, methanol, composite solvent, anhydrous HCl (0-20 atm), -25 to 120°C, 1-8 hours | Formation of dimethyl propylene diimine dihydrochloride salt | Salt intermediate |

| B. Cyanamide reaction | Aqueous KOH solution, 1,3-propanediimine methyl ester dihydrochloride, 50% H2NCN, 0-100°C, 1-10 hrs | Formation of 3-amino-3-methoxy-N-cyano-2-propylene imine | Amino-cyano intermediate |

| C. Condensation | Complexing agent, catalyst, HCl gas at -15°C, followed by washing, concentration, recrystallization | Cyclization to form 2-chloro-4,6-dimethoxypyrimidine white crystals | Final pyrimidine intermediate with 99% purity |

This multi-step method yields high purity products with a simple procedure and good overall yield.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine | 4-chloro-6-methoxypyrimidine, POCl3, DMF, 80-85°C, 7 h | 95.6 | 99.6 | Vacuum distillation to remove excess POCl3 |

| 2 | 3,4-Dimethoxypyrrolidine (nucleophile) | Commercial or synthesized separately | - | - | Used as nucleophile for substitution |

| 3 | 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | Nucleophilic substitution, DMF or acetonitrile, base, 50-120°C | Variable | High | Selective substitution at 6-position chlorine |

Research Findings and Analysis

- The chlorination of 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride is a well-established, efficient, and scalable method with high yield and purity, minimizing hazardous waste.

- Multi-step synthesis of related methoxy-substituted pyrimidines via salifying, cyanamide, and condensation reactions provides a robust pathway to intermediates useful for further functionalization.

- Nucleophilic substitution with 3,4-dimethoxypyrrolidine is a critical step that must be optimized for temperature, solvent, and base to achieve selective substitution and high yield.

- The overall synthetic route benefits from careful control of reaction conditions and purification steps to ensure product quality suitable for pharmaceutical or agrochemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.